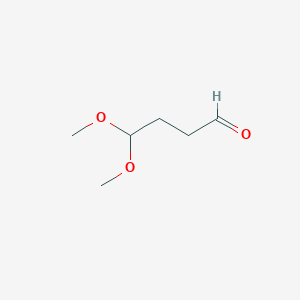

4,4-Dimethoxybutanal

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,4-dimethoxybutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-8-6(9-2)4-3-5-7/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUMRDDQOZZQDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCC=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447104 | |

| Record name | 4,4-dimethoxybutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56681-97-1 | |

| Record name | 4,4-dimethoxybutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Application Note & Protocol: Synthesis of 4,4-Dimethoxybutanal from 2,3-Dihydrofuran

Abstract

This document provides a comprehensive guide for the synthesis of 4,4-dimethoxybutanal, a valuable bifunctional building block in organic synthesis. The protocol details the acid-catalyzed methanolysis of 2,3-dihydrofuran, a straightforward and efficient method for preparing the target acetal-aldehyde. This application note is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis. It encompasses a detailed examination of the reaction mechanism, a step-by-step experimental protocol, safety imperatives, and methods for analytical characterization of the product.

Introduction: The Synthetic Utility of 4,4-Dimethoxybutanal

4,4-Dimethoxybutanal is a significant intermediate in the synthesis of a variety of pharmaceuticals and complex organic molecules. Its structure features both a protected aldehyde (as a dimethyl acetal) and a free aldehyde group, allowing for selective sequential reactions. The acetal moiety is stable under neutral or basic conditions, enabling transformations at the aldehyde functionality. Subsequent deprotection under acidic conditions can then reveal the second aldehyde for further derivatization. This singular characteristic makes it a key precursor for constructing heterocyclic systems, such as pyrimidines, which are core structures in many therapeutic agents. For instance, it is an important intermediate in the production of the antibacterial drug sulfamethazine.[1]

The synthesis from 2,3-dihydrofuran represents an atom-economical and direct route. 2,3-Dihydrofuran, an enol ether, readily undergoes acid-catalyzed addition of methanol to yield the desired product. This method is often preferred due to the commercial availability of the starting material and the simplicity of the transformation.

Reaction Mechanism: Acid-Catalyzed Methanolysis

The conversion of 2,3-dihydrofuran to 4,4-dimethoxybutanal proceeds via an acid-catalyzed ring-opening reaction followed by the addition of methanol. The mechanism can be described in the following stages:

-

Protonation of the Enol Ether: The reaction is initiated by the protonation of the double bond of 2,3-dihydrofuran by an acid catalyst (e.g., H₂SO₄ or HCl). This protonation occurs at the carbon atom beta to the oxygen, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate.

-

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the carbocation. This results in the opening of the furan ring and the formation of a hemiacetal intermediate.

-

Second Methanol Addition and Acetal Formation: The hemiacetal is in equilibrium with the open-chain hydroxy aldehyde. Under acidic conditions and in the presence of excess methanol, the aldehyde is protonated, activating it towards nucleophilic attack by a second molecule of methanol. Subsequent loss of a water molecule leads to the formation of the stable dimethyl acetal at the C4 position, yielding the final product, 4,4-dimethoxybutanal.

The overall transformation is a classic example of acid-catalyzed acetal formation coupled with the ring-opening of a cyclic enol ether.[2][3]

Caption: Reaction mechanism for the formation of 4,4-dimethoxybutanal.

Detailed Experimental Protocol

This protocol outlines the laboratory-scale synthesis of 4,4-dimethoxybutanal. It is imperative that all operations are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn at all times.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |

| 2,3-Dihydrofuran | C₄H₆O | 70.09 | 35.0 g (37.8 mL) | 0.50 | Highly flammable, peroxide former |

| Methanol (anhydrous) | CH₃OH | 32.04 | 200 mL | - | Toxic and flammable |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 0.5 mL | - | Corrosive, catalyst |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | For neutralization |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - | For extraction, highly flammable |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | For drying |

Equipment

-

500 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a drying tube (filled with CaCl₂)

-

Thermometer

-

Ice-water bath

-

Heating mantle

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Vacuum distillation apparatus

Reaction Procedure

-

Setup: Assemble the 500 mL three-necked flask with a magnetic stir bar, a dropping funnel, a reflux condenser, and a thermometer. Ensure the setup is in a fume hood.

-

Initial Charge: Add 200 mL of anhydrous methanol to the flask and begin stirring. Cool the flask to 0-5 °C using an ice-water bath.

-

Catalyst Addition: Carefully and slowly add 0.5 mL of concentrated sulfuric acid to the cold methanol. A slight exotherm may be observed.

-

Substrate Addition: Fill the dropping funnel with 35.0 g (37.8 mL) of 2,3-dihydrofuran. Add the 2,3-dihydrofuran dropwise to the stirred, cold methanolic acid solution over a period of approximately 30-45 minutes. Maintain the internal temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-3 hours at ambient temperature.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting material.

Workup and Purification

-

Neutralization: Cool the reaction mixture again in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring until the effervescence ceases and the pH is neutral (pH ~7).

-

Solvent Removal: Remove the bulk of the methanol using a rotary evaporator at low pressure and a bath temperature of ~30-40 °C.

-

Extraction: Transfer the remaining aqueous residue to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 70 mL). Combine the organic extracts.

-

Drying: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent.

-

Solvent Evaporation: Remove the diethyl ether from the filtrate using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield 4,4-dimethoxybutanal as a colorless liquid. Collect the fraction boiling at approximately 60-65 °C at 15 mmHg. The expected yield is typically in the range of 70-85%.

Safety Precautions and Hazard Management

Adherence to strict safety protocols is critical for this synthesis due to the hazardous nature of the reagents.

-

2,3-Dihydrofuran: It is a highly flammable liquid (flash point -15 °C) and its vapors can form explosive mixtures with air.[4][5] Crucially, it can form explosive peroxides upon exposure to air and light, especially during storage.[4][5][6] It is mandatory to test for the presence of peroxides before use, particularly before any distillation step. [5][6] Handle only in a chemical fume hood and away from ignition sources.[4]

-

Methanol: Methanol is flammable and highly toxic. It can be absorbed through the skin and is fatal if swallowed or inhaled in significant quantities, with the potential to cause blindness.[7] Always wear appropriate gloves (nitrile or neoprene) and safety goggles.[7] Ensure the work area is well-ventilated.[7]

-

Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and will cause severe burns upon contact with skin and eyes. Handle with extreme care, wearing acid-resistant gloves, a lab coat, and eye protection.

-

General Handling: Use explosion-proof equipment and ensure all apparatus is properly grounded to prevent static discharge.[4] An emergency eyewash station and safety shower must be readily accessible.[4]

Analytical Characterization

The identity and purity of the synthesized 4,4-dimethoxybutanal should be confirmed using standard analytical techniques.

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear signature for the product. Expected chemical shifts (in CDCl₃, referenced to TMS at 0 ppm) are:

-

δ ~9.75 ppm (t, 1H): Aldehyde proton (-CHO), showing a triplet coupling to the adjacent CH₂ group.

-

δ ~4.40 ppm (t, 1H): Acetal proton (-CH(OCH₃)₂), showing a triplet coupling to its adjacent CH₂ group.

-

δ ~3.30 ppm (s, 6H): Methoxy protons (-OCH₃).

-

δ ~2.70 ppm (dt, 2H): Methylene group adjacent to the aldehyde.

-

δ ~1.90 ppm (m, 2H): Methylene group adjacent to the acetal.

-

-

¹³C NMR Spectroscopy:

-

δ ~202 ppm: Aldehyde carbonyl carbon.

-

δ ~103 ppm: Acetal carbon.

-

δ ~53 ppm: Methoxy carbons.

-

δ ~40 ppm: Methylene carbon adjacent to the aldehyde.

-

δ ~30 ppm: Methylene carbon adjacent to the acetal.

-

-

IR (Infrared) Spectroscopy:

-

~2950-2850 cm⁻¹: C-H stretching vibrations of alkyl groups.

-

~2830 and ~2730 cm⁻¹: Characteristic C-H stretching of the aldehyde proton (Fermi doublet).

-

~1725 cm⁻¹: Strong C=O stretching vibration of the aldehyde.

-

~1120 and ~1050 cm⁻¹: Strong C-O stretching vibrations of the acetal group.

-

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of 4,4-dimethoxybutanal.

References

-

Organic Syntheses. 4-Methylpyrimidine. Retrieved from [Link]

-

Repetto, S. L., Costello, J. F., Butts, C. P., & Ratcliffe, N. M. (2023). The three-stage mechanism for the specific acid-catalysed hydrolysis of cyclic orthoester. ResearchGate. Retrieved from [Link]

-

Junjappa, H., et al. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. Crimson Publishers. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of 2,3-Dihydrofurans. Retrieved from [Link]

-

Tsuchimoto, T., et al. (2007). Synthesis of multi-substituted dihydrofurans via palladium-catalysed coupling between 2,3-alkadienols and pronucleophiles. Chemical Communications. Retrieved from [Link]

-

ResearchGate. Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa. Retrieved from [Link]

-

Pluth, M. D., et al. (2009). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV. Retrieved from [Link]

-

Chemical Safety. (2025). Methanol Safety In Chemical Industry. Retrieved from [Link]

-

G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

-

SpectraBase. 4,4-Dimethoxy-2-butanone. Retrieved from [Link]

- Google Patents. US5536851A - Preparation of 2,3-dihydrofurans.

- Google Patents. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone.

-

Lee, C.-F., et al. (2006). Facile Access to Highly Substituted Dihydrofurans Using Resonated Vinylpentanedione Radicals Generated by Mn(III). HETEROCYCLES. Retrieved from [Link]

-

Junjappa, H., et al. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Crimson Publishers. Retrieved from [Link]

-

G. C. Fu, et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research. Retrieved from [Link]

-

Gümüş, H. (2024). Spectroscopic Characterization of (E)-1,4-Bis(3,4-dimethoxyphenyl) but-1-ene Ligand: IR and NMR Analysis Using DFT Methods. Clinical Trials and Case Studies. Retrieved from [Link]

Sources

- 1. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. osti.gov [osti.gov]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. Methanol Safety In Chemical Industry [industrialsafetytips.in]

Application Note: Chemoselective Grignard Addition to 4,4-Dimethoxybutanal

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Objective: To provide a robust, self-validating protocol for the nucleophilic addition of Grignard reagents to 4,4-dimethoxybutanal, yielding 1-substituted-4,4-dimethoxybutan-1-ols without compromising the acid-sensitive acetal protecting group.

Mechanistic Rationale & Strategic Design

4,4-Dimethoxybutanal is a highly versatile bifunctional building block. It features a reactive aldehyde at one terminus and a latent aldehyde at the other, protected as a dimethyl acetal. This structural duality is invaluable in pharmaceutical synthesis—particularly for constructing substituted piperidines, pyrrolidines, and complex heterocyclic cores—but it requires strict chemoselectivity during carbon-carbon bond formation.

The Causality of Chemoselectivity:

-

Nucleophilic Addition: Grignard reagents (RMgX) are powerful nucleophiles and strong bases. Fortunately, acetal protecting groups exhibit a complete lack of reactivity toward strongly nucleophilic and basic metallo-alkyl reagents ([1]). This allows the Grignard reagent to selectively attack the electrophilic carbonyl carbon of the aldehyde, forming a magnesium alkoxide intermediate ([2]).

-

The Workup Dilemma: The most critical point of failure in this workflow is the reaction quench. Standard Grignard protocols often employ aqueous hydrochloric acid (HCl) or sulfuric acid (H2SO4) to break down insoluble magnesium salts. However, acetals are highly labile under acidic conditions ([3]). An acidic quench will rapidly hydrolyze the dimethyl acetal, exposing the latent aldehyde, which will spontaneously undergo intramolecular cyclization with the newly formed hydroxyl group to form a cyclic hemiacetal (lactol) or polymerize.

-

The NH₄Cl Solution: To preserve the acetal, the protocol mandates a mild quench using saturated aqueous ammonium chloride (NH₄Cl) ([4]). NH₄Cl acts as a mild Brønsted acid (pH ~6–7), providing just enough protons to quench the alkoxide and neutralize excess Grignard reagent, while its buffering capacity prevents the pH from dropping to levels that would trigger acetal cleavage. Additionally, the ammonium ions help coordinate and solubilize the magnesium salts, facilitating clean phase separation.

Workflow Visualization

Fig 1: Chemoselective Grignard addition workflow to 4,4-dimethoxybutanal avoiding deprotection.

Experimental Protocol: Chemoselective Grignard Addition

Equipment & Reagents

-

Substrate: 4,4-Dimethoxybutanal (1.0 equiv), freshly distilled or purified.

-

Reagent: Grignard Reagent (RMgX, 1.05 – 1.1 equiv), titrated prior to use.

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O), <50 ppm H₂O.

-

Quench: Saturated aqueous Ammonium Chloride (NH₄Cl).

-

Equipment: Oven-dried Schlenk flask, magnetic stir bar, addition funnel, argon/nitrogen manifold, low-temperature bath (dry ice/acetone or ice/salt).

Step-by-Step Methodology

Step 1: System Preparation (Self-Validating Step)

-

Purge an oven-dried Schlenk flask equipped with a magnetic stir bar with argon for 15 minutes. Causality: Grignard reagents react violently with atmospheric moisture and oxygen, leading to protodemetalation (forming alkanes) and homocoupling. Maintaining an inert atmosphere validates the integrity of the active nucleophile.

-

Add the Grignard reagent (1.1 equiv) via a dry syringe to the flask. Dilute with anhydrous THF if necessary to achieve a ~0.5 M concentration.

Step 2: Temperature Control & Addition 3. Cool the reaction flask to 0 °C (or -78 °C for highly reactive/bulky Grignards) using an appropriate cooling bath. 4. Dissolve 4,4-dimethoxybutanal (1.0 equiv) in an equal volume of anhydrous THF. 5. Add the aldehyde solution dropwise to the Grignard reagent over 15–30 minutes. Causality: Dropwise addition controls the exothermic reaction and keeps the local concentration of aldehyde low, suppressing unwanted side reactions such as aldol condensation. 6. Allow the reaction to stir for 1 hour, gradually warming to room temperature. Monitor completion via Thin Layer Chromatography (TLC).

Step 3: Chemoselective Quench 7. Once TLC indicates complete consumption of the starting material, cool the reaction mixture back to 0 °C. 8. CRITICAL STEP: Slowly add saturated aqueous NH₄Cl dropwise until gas evolution ceases, then add a larger volume (e.g., equal to the reaction volume) while stirring vigorously. Causality: The mild pH (~6–7) protonates the magnesium alkoxide to yield the target secondary alcohol without hydrolyzing the acid-sensitive dimethyl acetal ([4]).

Step 4: Isolation & Purification 9. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer three times with Ethyl Acetate (EtOAc) or Methyl tert-Butyl Ether (MTBE). 10. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Note: Avoid using acidic drying agents. 11. Concentrate under reduced pressure to afford the crude 1-substituted-4,4-dimethoxybutan-1-ol. Purify via flash column chromatography (silica gel, hexanes/EtOAc) if necessary.

Data Presentation: Parameter Optimization

| Parameter | Target Condition | Causality / Rationale | Troubleshooting / Deviation Consequence |

| Solvent | Anhydrous THF or Et₂O (<50 ppm H₂O) | Stabilizes RMgX via oxygen lone-pair coordination; prevents premature quenching. | High moisture leads to RMgX protonation (alkane formation) and reduced yields. |

| Temperature | -78 °C to 0 °C | Controls the exothermic addition; suppresses enolization and aldol side-reactions. | Ambient temp addition causes significant impurity formation and reduced yield. |

| Stoichiometry | 1.05 – 1.1 equiv RMgX | Ensures complete conversion without excessive basicity from unreacted reagent. | Excess RMgX complicates the quench and can lead to unwanted side reactions. |

| Quench Reagent | Saturated aq. NH₄Cl | Buffers pH at ~6–8; protonates alkoxide without hydrolyzing the dimethyl acetal. | Strong acid (HCl) causes acetal cleavage and subsequent cyclization/polymerization. |

| Extraction | EtOAc or MTBE | Efficiently partitions the secondary alcohol from the aqueous layer. | Emulsions may form; filter through Celite to remove insoluble Mg salts if necessary. |

References

-

Prof. Steven Farmer. "9.7: Acetals as Protecting Groups". Chemistry LibreTexts. URL: [Link]

-

Organic Chemistry Portal. "Grignard Reaction". URL:[Link]

-

K. Soai et al. "Combined α,α-Dialkylprolinol Ether/Brønsted Acid Promotes Mannich Reactions of Aldehydes with Unactivated Imines". The Royal Society of Chemistry. URL:[Link]

Sources

Application Notes & Protocols: Strategic Deployment of 4,4-Dimethoxybutanal in Modern Heterocyclic Synthesis

Introduction: The Strategic Value of a Masked Bifunctional Synthon

In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient assembly of complex molecular architectures. 4,4-Dimethoxybutanal, a C4 synthon, presents a compelling case study in molecular design. Its structure, featuring a terminal aldehyde and a dimethyl acetal-protected aldehyde, offers a unique platform for sequential and site-selective transformations.[1][2] The acetal group serves as a robust protecting group, stable under a variety of conditions, yet can be readily unmasked under acidic catalysis to reveal a second reactive aldehyde. This latent bifunctionality makes 4,4-dimethoxybutanal and its derivatives exceptionally valuable precursors for the synthesis of a diverse array of nitrogen- and oxygen-containing heterocycles, many of which form the core scaffolds of medicinally important compounds.[1][3]

This guide provides an in-depth exploration of key condensation reactions utilizing 4,4-dimethoxybutanal and its close chemical relative, 4,4-dimethoxy-2-butanone. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and present quantitative data to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Synthesis of Pyrimidine Scaffolds: A Gateway to Bioactive Molecules

Substituted pyrimidines are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities including antiviral, anticancer, and antibacterial properties.[1] A highly efficient route to this privileged scaffold leverages the condensation of 4,4-dimethoxy-2-butanone, a readily accessible derivative of 4,4-dimethoxybutanal, with guanidine salts. This reaction provides a direct entry into 2-amino-4-methylpyrimidine systems, which are amenable to further functionalization.[1][4]

Mechanistic Rationale

The reaction proceeds via a classical condensation pathway. Under basic conditions, guanidine acts as a binucleophile. The reaction initiates with the nucleophilic attack of a guanidine nitrogen atom on the ketone carbonyl of 4,4-dimethoxy-2-butanone. This is followed by an intramolecular cyclization and subsequent dehydration, driven by the formation of the stable aromatic pyrimidine ring. The acetal group at the 4-position is cleaved under the reaction or workup conditions, and the resulting aldehyde engages in subsequent reactions or is removed, leading to the methyl-substituted pyrimidine.

Visualization: Pyrimidine Synthesis Workflow

Caption: Workflow for the synthesis of 2-amino-4-methylpyrimidine.

Experimental Protocol: Synthesis of 2-Amino-4-methylpyrimidine

This protocol is adapted from established literature procedures.[1][4]

Materials:

-

4,4-dimethoxy-2-butanone (1.0 g, 7.57 mmol)

-

Guanidine nitrate (1.38 g, 11.3 mmol)

-

Sodium ethoxide (2.06 g, 30.3 mmol)

-

Ethanol, absolute (50 mL)

-

Ethyl acetate (for extraction)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Prepare Base Solution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a solution of sodium ethoxide (30.3 mmol) in 30 mL of absolute ethanol.

-

Add Guanidine: To the stirred sodium ethoxide solution, add guanidine nitrate (11.3 mmol) portion-wise. Stir the resulting suspension for 20 minutes at room temperature. The formation of a salt precipitate may be observed.

-

Add Ketone: Prepare a solution of 4,4-dimethoxy-2-butanone (7.57 mmol) in 20 mL of absolute ethanol. Add this solution dropwise to the guanidine mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The disappearance of the ketone spot indicates reaction completion.

-

Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: To the residue, add 50 mL of water and extract with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 2-amino-4-methylpyrimidine.

Quantitative Data Summary

| Reactant | Molar Eq. | Catalyst/Base | Solvent | Temp. | Time | Yield | Reference(s) |

| 4,4-dimethoxy-2-butanone | 1.0 | Sodium Ethoxide | Ethanol | Reflux | 6 h | 66% | [4] |

| 4,4-dimethoxy-2-butanone | 1.0 | Sodium Ethoxide | Ethanol | Reflux | 6 h | ~60% | [1] |

The Pictet-Spengler Reaction: Constructing Tetrahydroisoquinoline and β-Carboline Cores

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines, scaffolds prevalent in alkaloid natural products and pharmaceuticals.[5][6] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by a ring-closing intramolecular electrophilic aromatic substitution.[5][7] 4,4-dimethoxybutanal, after in-situ deprotection of the acetal, serves as a versatile aldehyde component in this transformation.

Mechanistic Rationale

The reaction is initiated by the condensation of the β-arylethylamine with the aldehyde (generated from 4,4-dimethoxybutanal under acidic conditions) to form a Schiff base.[8] In the presence of an acid catalyst, the Schiff base is protonated to form a highly electrophilic iminium ion.[5][9] This iminium ion is the key intermediate that undergoes an intramolecular electrophilic attack by the electron-rich aromatic ring (e.g., an indole or a dimethoxy-substituted phenyl ring) to form a spirocyclic intermediate.[7] Subsequent rearrangement and deprotonation restore aromaticity and yield the final heterocyclic product.[5] The use of an acid catalyst is crucial as the imine itself is generally not electrophilic enough to drive the cyclization.[5]

Visualization: Pictet-Spengler Reaction Mechanism

Caption: Key steps in the acid-catalyzed Pictet-Spengler reaction.

General Protocol: Pictet-Spengler Cyclization

Materials:

-

β-Arylethylamine (e.g., Tryptamine or Phenethylamine derivative) (1.0 equiv)

-

4,4-Dimethoxybutanal (1.1 equiv)

-

Acid Catalyst (e.g., Trifluoroacetic acid (TFA), HCl, or a Lewis Acid like BF₃·OEt₂)

-

Anhydrous Solvent (e.g., Dichloromethane (DCM), Toluene)

Procedure:

-

Reactant Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the β-arylethylamine (1.0 equiv) in the chosen anhydrous solvent.

-

Addition of Aldehyde: Add 4,4-dimethoxybutanal (1.1 equiv) to the solution.

-

Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the acid catalyst. For protic acids like TFA, typically 1.0-2.0 equivalents are used. For Lewis acids, catalytic amounts (e.g., 10-20 mol%) may be sufficient.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Harsher conditions, such as refluxing, may be required for less nucleophilic aromatic rings.[5]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral or slightly basic.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) (3x).

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel.

The Pomeranz-Fritsch Reaction: A Pathway to Isoquinolines

The Pomeranz–Fritsch reaction is a classic method for synthesizing isoquinolines, another critical heterocyclic motif in medicinal chemistry.[10] The reaction typically involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde derivative and a 2,2-dialkoxyethylamine.[11][12] While 4,4-dimethoxybutanal is not a direct starting material, its structural elements are highly relevant, and this section outlines the core principles of this transformation which can be adapted for derivatives.

Mechanistic Rationale

The synthesis begins with the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine to form a Schiff base, specifically a benzalaminoacetal.[11] This intermediate, upon treatment with a strong acid (traditionally concentrated sulfuric acid), undergoes cyclization.[12] The mechanism involves protonation of an alkoxy group, followed by its elimination as an alcohol to generate a carbocation or an equivalent electrophilic species. This electrophile is then attacked by the electron-rich benzene ring in an intramolecular electrophilic aromatic substitution. A second elimination of an alcohol molecule leads to the formation of the fully aromatic isoquinoline ring system.[11]

Visualization: Pomeranz-Fritsch Reaction Mechanism

Caption: Generalized mechanism of the Pomeranz-Fritsch isoquinoline synthesis.

General Considerations for Protocol Design

-

Acid Catalyst: The reaction traditionally requires strong protic acids like concentrated sulfuric acid.[12] However, modern variations may use Lewis acids such as trifluoroacetic anhydride or lanthanide triflates.[11]

-

Substrate Scope: The reaction is most effective for electron-rich carbocycles, as the key step is an electrophilic aromatic substitution.[10]

-

Modifications: Important modifications, such as the Schlittler-Muller and Bobbitt modifications, allow for the synthesis of C1-substituted and tetrahydroisoquinolines, respectively, expanding the synthetic utility of this reaction class.[12]

Conclusion

4,4-Dimethoxybutanal and its derivatives are demonstrably powerful and versatile synthons in heterocyclic chemistry. The ability to selectively unmask a reactive aldehyde from a stable acetal precursor provides a strategic advantage for constructing complex molecular frameworks. The protocols and mechanistic insights provided herein for pyrimidine synthesis, Pictet-Spengler reactions, and Pomeranz-Fritsch-type cyclizations serve as a practical guide for researchers. By mastering these transformations, scientists in academia and industry can accelerate the discovery and development of novel therapeutic agents built upon these privileged heterocyclic cores.

References

- Benchchem. Application of 4,4-Dimethoxybutan-1-ol in Medicinal Chemistry: A Versatile Building Block for Heterocyclic Synthesis.

- Junjappa H. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Organic & Medicinal Chemistry International Journal.

-

Wikipedia. Pictet–Spengler reaction. Available at: [Link]

-

Rashid, M. et al. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances. Available at: [Link]

- Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical reviews, 95(6), 1797-1842.

-

Wikipedia. Pomeranz–Fritsch reaction. Available at: [Link]

-

Organic Chemistry Portal. Preparation of Heterocycles. Available at: [Link]

-

PubChem. 4,4-Dimethoxybutanal. National Institutes of Health. Available at: [Link]

-

ResearchGate. (2019). The chemistry of heterocycles in the 21st century. Available at: [Link]

- Benchchem. The Versatile C4 Building Block: A Technical Guide to the Bifunctional Nature of 4,4-Dimethoxybutan-1-ol in Organic Synthesis.

-

Vitale, P. et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. Available at: [Link]

-

Panda, N. et al. (2013). Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. Pomeranz–Fritsch reaction. Available at: [Link]

- Science of Synthesis. (2010).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. crimsonpublishers.com [crimsonpublishers.com]

- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 6. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Pictet-Spengler Reaction [ebrary.net]

- 8. jk-sci.com [jk-sci.com]

- 9. BJOC - Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 12. Chemicals [chemicals.thermofisher.cn]

Technical Support Center: Troubleshooting Incomplete Acetal Cleavage of 4,4-Dimethoxybutanal

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the deprotection of 4,4-dimethoxybutanal to yield succinaldehyde (butanedial). While the cleavage of this dimethyl acetal appears trivial on paper—requiring only aqueous acid—in practice, it is heavily plagued by incomplete conversions, thermodynamic plateaus, and rapid product degradation.

This guide deconstructs the physical chemistry and thermodynamic traps inherent to this C4 building block, providing you with self-validating protocols and diagnostic workflows to ensure quantitative deprotection.

Mechanistic Causality & The Equilibrium Trap

Acetal hydrolysis is a thermodynamically reversible process. The deprotection of 4,4-dimethoxybutanal requires the sequential protonation of the acetal oxygens and the elimination of two methanol molecules. However, the resulting product, succinaldehyde, is highly reactive. In aqueous media, succinaldehyde does not exist primarily as the open-chain dialdehyde; it rapidly equilibrates to form its cyclic hydrate, 2,5-dihydroxytetrahydrofuran .

Crucially, if the liberated methanol is not actively removed from the system, the reaction reaches a thermodynamic plateau. Because methanol is highly miscible in water, it remains in the hydration sphere of the catalytic acid, driving the reverse reaction (acetalization) and manifesting as "incomplete cleavage."

Thermodynamic equilibrium and degradation pathways during 4,4-dimethoxybutanal hydrolysis.

Troubleshooting Matrix: Quantitative Parameters

When diagnosing incomplete cleavage, visual and spectroscopic data must be correlated with thermodynamic principles. Below is a summary of common failure modes, their diagnostic signatures, and corrective actions.

| Failure Mode | Diagnostic Signature (NMR/GC) | Root Cause | Corrective Action |

| Thermodynamic Plateau | Reaction stalls at 60-70% conversion; strong singlet at δ 3.3 ppm (MeOH). | Liberated methanol drives the reverse reaction. | Distill off methanol under reduced pressure (e.g., 100 mbar at 40 °C) to shift equilibrium. |

| Biphasic Stagnation | Unreacted starting material persists >12h; two liquid phases visible. | Poor solubility of the organic acetal in the aqueous acid phase. | Add a water-miscible co-solvent (e.g., THF or Acetone) up to 30% v/v to homogenize . |

| Oligomerization | Broad, unresolved peaks in ¹H NMR; high viscosity; low isolated yield. | Succinaldehyde self-condenses at high temperatures or high concentrations. | Maintain reaction temp < 40 °C; keep substrate concentration < 0.5 M. |

| Kinetic Freezing | No reaction progress; starting material fully recovered. | Acid pKa is too high (e.g., using weak acetic acid without heating). | Switch to a stronger acid catalyst (e.g., 1M HCl, or Dowex MSC-1 resin) . |

Frequently Asked Questions (Deep-Dive)

Q: I added 1M HCl and stirred overnight, but ¹H NMR shows a mixture of starting material and product. Why didn't it go to completion? A: This is the classic equilibrium trap. Acetal hydrolysis requires an excess of water, but more importantly, it requires the removal of the alcohol byproduct. The "H-bridge" interplay of water facilitates the nucleophilic assault on the acetal, but the liberated methanol must be purged . To break this plateau, you must shift the equilibrium (Le Chatelier's Principle) by applying a mild vacuum to continuously strip methanol from the reaction mixture.

Q: My isolated product is a viscous yellow oil, and the NMR is messy. Did the deprotection fail? A: The deprotection likely succeeded, but the product degraded. Succinaldehyde is a highly reactive 1,4-dialdehyde. In the presence of acid and heat, it undergoes rapid intermolecular aldol condensation and polymerization, forming oligomeric tars. Furthermore, if you attempt to isolate the open-chain form by harsh distillation or complete water removal under acidic conditions, you will polymerize it. The solution is to neutralize the acid catalyst completely (e.g., with solid NaHCO₃ or by filtering off an acid resin) before attempting any concentration or extraction steps .

Q: Can I monitor the reaction by TLC? A: TLC is notoriously unreliable for this specific reaction. Succinaldehyde (and its cyclic hydrate) lacks a strong chromophore for UV detection and streaks heavily on silica gel due to its high polarity and dynamic equilibrium. Instead, monitor the reaction via GC-FID or ¹H NMR. In ¹H NMR (using CDCl₃ for aliquots), look for the disappearance of the acetal methoxy singlet (~δ 3.3 ppm) and the appearance of the characteristic aldehyde proton singlet at δ 9.80 (s, 2H) and the methylene multiplet at δ 2.79 (s, 4H) .

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates built-in checks to confirm causality at each step, preventing the propagation of errors.

Optimized Workflow: Quantitative Deprotection of 4,4-Dimethoxybutanal

Step 1: Reaction Setup & Solvation Check

-

Charge a round-bottom flask with 4,4-dimethoxybutanal (1.0 equiv, e.g., 50 mmol).

-

Add a co-solvent mixture of THF and distilled water (1:1 v/v, total volume 100 mL) to ensure complete homogeneity.

-

Validation Check: The solution must be perfectly clear and monophasic. If biphasic, add THF dropwise until clear. A biphasic mixture will artificially halt the reaction kinetics.

-

Step 2: Acidification & Equilibrium Driving 3. Add a strongly acidic ion exchange resin (e.g., Amberlyst-15 or Dowex MSC-1, 10% w/w relative to substrate) . Using a solid resin prevents downstream neutralization issues and minimizes localized heating. 4. Stir the mixture at 35–40 °C. 5. Attach a short-path distillation head and apply a mild vacuum (~200-300 mbar) to continuously remove the THF/Methanol azeotrope.

-

Validation Check: Collect the distillate and confirm the presence of methanol via refractive index or GC. This proves the equilibrium is actively being driven forward.

Step 3: Reaction Monitoring 6. After 3 hours, withdraw a 50 µL aliquot, filter through a cotton plug to remove the resin, and dilute in CDCl₃. 7. Analyze via ¹H NMR.

-

Validation Check: The reaction is complete when the methoxy peak at δ 3.3 ppm is <2% relative to the succinaldehyde peaks (δ 9.80 and δ 2.79).

Step 4: Quenching & Isolation 8. Filter off the acidic ion exchange resin.

-

Crucial Causality: Removing the solid acid completely halts both the reverse reaction (acetalization) and acid-catalyzed polymerization, locking the product state.

-

If the aqueous solution of succinaldehyde (predominantly 2,5-dihydroxytetrahydrofuran) is the desired final state for downstream aqueous reactions (e.g., Paal-Knorr synthesis), store it immediately at 4 °C.

-

If the neat oil is required, extract the aqueous layer with ethyl acetate (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30 °C to prevent thermal degradation.

Troubleshooting Decision Tree

Decision tree for diagnosing and resolving incomplete acetal cleavage and product degradation.

References

-

Grokipedia. "Dicarbonyl: Succinaldehyde Synthesis and Equilibrium." Source: Grokipedia. URL: [Link]

- Google Patents. "Method for producing 2,5-dimethoxy- and 2,5-diethoxytetrahydrofuran" (Patent DE3544046A1). Source: IFI CLAIMS Patent Services.

-

RSC Publishing. "The quantitative pyrrole protection of L-phenylalanine/L-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study." Source: RSC Advances. URL: [Link]

Technical Support Center: Minimizing Side Reactions of 4,4-Dimethoxybutanal

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists navigate the highly reactive nature of 4,4-dimethoxybutanal under basic conditions.

Aliphatic aldehydes with unhindered α-protons are notoriously difficult to handle in alkaline environments. This guide breaks down the mechanistic causality of common side reactions, provides self-validating protocols, and answers frequently asked questions to ensure your synthetic workflows remain robust and reproducible.

Mechanistic Overview of Base-Induced Side Reactions

To control 4,4-dimethoxybutanal, we must first understand its reactivity profile. The molecule possesses two critical features: a highly electrophilic carbonyl carbon and acidic α-protons. When exposed to a base, the primary degradation pathway is self-aldol condensation [1]. If the base is not strong enough to quantitatively deprotonate the aldehyde instantly, the newly formed enolate will attack the remaining unreacted aldehyde.

Furthermore, under alkaline conditions, aldehydes are highly susceptible to oxidation, forming corresponding carboxylic acid salts if oxygen is not rigorously excluded[2]. Conversely, the terminal acetal group remains completely inert under these basic conditions, as acetals function as robust protecting groups against nucleophilic bases[3].

To mitigate these side reactions, we must outpace the base-catalyzed addition mechanism[4] by utilizing kinetic enolate formation with sterically hindered bases at cryogenic temperatures.

Reaction pathways of 4,4-dimethoxybutanal under basic conditions.

Quantitative Data: Base Selection & Reaction Outcomes

The choice of base and temperature dictates whether the reaction falls under thermodynamic control (favoring side reactions) or kinetic control (favoring clean enolate formation).

| Base System | Temperature | Equivalents | Enolate Yield (%) | Self-Condensation (%) | Mechanistic Causality |

| NaOH / MeOH | 25 °C | 0.1 (cat) | < 5% | > 90% | Thermodynamic control; unreacted aldehyde remains abundant, driving rapid oligomerization. |

| Triethylamine | 0 °C | 1.2 | ~ 15% | ~ 80% | Insufficient pKa to drive complete enolization; equilibrium heavily favors the aldehyde. |

| NaHMDS / THF | -78 °C | 1.05 | > 95% | < 5% | Excellent kinetic control; bulky base prevents nucleophilic attack on the carbonyl. |

| LDA / THF | -78 °C | 1.05 | > 98% | < 2% | Optimal kinetic deprotonation; completely suppresses base-catalyzed addition mechanisms. |

Troubleshooting Guide (Q&A)

Q: Why am I seeing a complex mixture of high-molecular-weight oligomers in my LC-MS/GC-MS? A: This is the hallmark of self-aldol condensation. Because 4,4-dimethoxybutanal has an unhindered electrophilic carbonyl, any enolate generated will immediately attack an un-enolized neighbor[1]. Solution: Switch to a kinetic deprotonation strategy. Use Lithium Diisopropylamide (LDA) at -78 °C and employ an inverse addition technique (adding the aldehyde to the base, not the base to the aldehyde).

Q: My aldehyde titer drops significantly during the reaction setup, even before adding the electrophile. Why? A: You are likely observing base-promoted oxidation. Under alkaline conditions, aldehydes can form hydrate intermediates that are rapidly oxidized to carboxylic acids by atmospheric oxygen[2]. Solution: Rigorously degas all solvents (e.g., via freeze-pump-thaw cycles) and maintain a strict Argon atmosphere throughout the setup.

Q: Is the dimethyl acetal moiety degrading under my basic conditions? A: Highly unlikely. Acetals are fundamentally stable in basic environments because the acetal carbon is in the +2 oxidation state, sterically shielded, and lacks a leaving group that a base could displace[3]. If you observe acetal degradation, it is almost certainly occurring during your aqueous workup if the pH drops below 7. Solution: Ensure your quench and workup maintain a slightly basic pH (e.g., quenching with saturated aqueous NaHCO₃ instead of NH₄Cl).

Self-Validating Experimental Protocol

To successfully utilize 4,4-dimethoxybutanal as a nucleophile, you must achieve 100% enolization instantly. The following protocol incorporates a self-validating step to ensure the integrity of the intermediate before committing your valuable electrophile.

Kinetically Controlled Enolization of 4,4-Dimethoxybutanal

Step 1: Preparation of the Base Solution In an oven-dried, Argon-flushed Schlenk flask, add anhydrous THF (10 mL/mmol of aldehyde) and freshly titrated LDA (1.05 equivalents).

Step 2: Cryogenic Cooling Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78 °C for 15 minutes. Causality: Cryogenic temperatures suppress the activation energy required for the nucleophilic attack of the enolate onto the aldehyde, allowing the acid-base deprotonation to dominate.

Step 3: Inverse Addition (Critical Step) Dilute 4,4-dimethoxybutanal (1.0 equivalent) in a small volume of anhydrous THF. Using a syringe pump, add this solution dropwise (0.5 mL/min) down the cold wall of the flask into the LDA solution. Causality: Inverse addition ensures that the base is always in massive excess relative to the aldehyde. Every drop of aldehyde is instantly deprotonated, meaning there is never a high concentration of unreacted aldehyde available for self-condensation.

Step 4: Self-Validation (In-Process Control) Before adding your electrophile, withdraw a 0.1 mL aliquot of the reaction mixture and inject it into a sealed GC vial containing 0.5 mL of dry hexane, 2 equivalents of Triethylamine, and 2 equivalents of Trimethylsilyl chloride (TMS-Cl). Validation: Analyze this quenched aliquot via GC-MS. The presence of the silyl enol ether confirms successful, quantitative enolization. The absence of dimeric masses validates that self-condensation has been successfully suppressed.

Step 5: Electrophile Addition Once validated, add your target electrophile (e.g., an alkyl halide or another carbonyl compound) dropwise at -78 °C. Allow the reaction to stir for 2 hours before slowly warming to -20 °C.

Step 6: Buffered Quench Quench the reaction cold (-20 °C) by adding saturated aqueous NaHCO₃. Causality: Using a mild, slightly basic buffer prevents the acid-catalyzed hydrolysis of the sensitive dimethyl acetal group during the workup phase.

Frequently Asked Questions (FAQs)

Q: Can I use 4,4-dimethoxybutanal as an electrophile in a base-catalyzed cross-aldol reaction? A: It is notoriously difficult because it will self-condense faster than it reacts with your intended nucleophile. To achieve this, you must pre-form the enolate of your nucleophile (using LDA/THF at -78 °C) and then add the 4,4-dimethoxybutanal slowly to the pre-formed enolate.

Q: What is the best way to store 4,4-dimethoxybutanal to prevent baseline degradation? A: Store the neat liquid under a strict Argon atmosphere at -20 °C. Because it is an aliphatic aldehyde, storing it at room temperature or exposing it to air will lead to gradual trimerization (paraldehyde formation) and oxidation.

Q: Can I use aqueous bases like NaOH for phase-transfer catalysis with this molecule? A: No. Aqueous bases will promote rapid self-aldol condensation and phase-transfer issues. The presence of water also facilitates hydrate formation, which accelerates oxidation[4]. Stick to strictly anhydrous conditions.

References[2] Title: oxidation of aldehydes and ketones

Source: chemguide.co.uk URL: 1]Title: Perkin reaction for aliphatic aldehydes Source: stackexchange.com URL: 3]Title: Aldehydes and Ketones Source: msu.edu URL: 4]Title: Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones Source: ic.ac.uk URL:

Sources

Improving the shelf life and stability of 4,4-dimethoxybutanal

Welcome to the Technical Support Center for 4,4-Dimethoxybutanal . As a Senior Application Scientist, I frequently consult with researchers facing inconsistent yields, assay poisoning, or unexpected side products when utilizing this bifunctional molecule in complex workflows (such as statin intermediate synthesis or alkaloid core generation).

Because 4,4-dimethoxybutanal contains both a highly reactive terminal aldehyde and an acid-labile dimethyl acetal, its degradation profile is exquisitely sensitive to environmental factors. This guide abandons generic advice in favor of a causality-driven, self-validating system of protocols to ensure the absolute structural integrity of your reagent.

Part 1: Mechanistic Pathways of Degradation

To troubleshoot effectively, you must first understand the chemical causality behind the degradation of 4,4-dimethoxybutanal. The molecule is attacked on three distinct fronts depending on the environment:

Fig 1: Primary degradation pathways of 4,4-dimethoxybutanal based on environmental exposure.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my 4,4-dimethoxybutanal degrade over time even when stored in the refrigerator? A1: Refrigerator storage (typically 2–8°C) slows down thermal degradation but does not prevent radical-mediated autoxidation. The unhindered aldehyde group is highly susceptible to oxidation by atmospheric oxygen, forming 4,4-dimethoxybutanoic acid. Furthermore, trace moisture condensation upon opening cold vials initiates slow hydrolysis of the acetal. To prevent this, strict inert gas (Argon) backfilling is required to displace oxygen and moisture [1].

Q2: I am using 4,4-dimethoxybutanal in an enzymatic aldolase assay. Why am I seeing massive product loss and uncharacterized adducts? A2: The choice of buffer is critical and often overlooked. Primary and secondary amine-based buffers (such as Tris, Bis-Tris, or Tricine) undergo rapid condensation with the aldehyde moiety of 4,4-dimethoxybutanal to form Schiff bases and enamines [2]. This parasitic reaction irreversibly depletes your substrate and poisons the assay. You must switch to non-nucleophilic buffers (e.g., Potassium Phosphate or HEPES) to maintain substrate stability during aqueous biocatalytic reactions.

Q3: What is the optimal pH range for aqueous reactions involving this compound? A3: The dimethyl acetal group is a classic protecting group that is stable under basic and neutral conditions but rapidly hydrolyzes under acidic conditions. If the pH drops below 5.0, the acetal will cleave to yield succinaldehyde (1,4-butanedial) and methanol. Always maintain your reaction pH strictly between 6.5 and 8.0.

Part 3: Quantitative Stability Data & Troubleshooting

Use the following self-validating matrix to diagnose and correct experimental failures based on quantitative parameters.

| Parameter | High-Risk Condition | Observed Effect (NMR/HPLC) | Chemical Causality | Corrective Action |

| Atmosphere | Ambient Air (O₂) | Broad OH peak (~11 ppm); loss of aldehyde peak (~9.7 ppm). | Radical autoxidation of the aldehyde to a carboxylic acid. | Purge headspace with Argon; store in amber vials to prevent photo-initiation. |

| pH | pH < 5.0 | Appearance of free methanol; multiple aldehyde peaks. | Acid-catalyzed hydrolysis of the dimethyl acetal. | Buffer aqueous systems to pH 7.0–7.5 using non-nucleophilic salts. |

| Buffer Type | Tris, Bis-Tris, Tricine | Complete loss of substrate mass; new high-MW adducts. | Nucleophilic attack by buffer amines forming Schiff bases [2]. | Switch to 100 mM Potassium Phosphate or HEPES buffer. |

| Temperature | > 30°C (Aqueous) | Gradual reduction in assay yield over 24 hours. | Thermal acceleration of background hydrolysis/polymerization. | Conduct enzymatic assays at 20–25°C; store neat reagent at -20°C. |

Part 4: Standard Operating Procedures (SOPs)

SOP 1: Purification and Long-Term Storage Workflow

To guarantee the integrity of your starting material, implement this workflow immediately upon receipt or post-synthesis (e.g., following the ozonolysis of 1,5-cyclooctadiene) [1].

Fig 2: Step-by-step workflow for the purification and inert storage of 4,4-dimethoxybutanal.

Step-by-Step Methodology:

-

Initial Quality Control: Assess purity via ¹H NMR (CDCl₃). Verify the presence of the sharp aldehyde proton (~9.7 ppm) and the acetal methoxy protons (~3.3 ppm). If broad carboxylic acid peaks or polymeric baseline noise are present, proceed to step 2.

-

Purification: Perform a short-path vacuum distillation. 4,4-dimethoxybutanal distills at approximately 75–77 °C under reduced pressure. Discard the first 5% of the distillate to remove low-boiling impurities (e.g., residual methanol).

-

Aliquotting: Transfer the purified distillate immediately into flame-dried, amber glass vials. Amber glass is mandatory to prevent photo-induced radical oxidation.

-

Inerting (Critical Step): Purge the headspace of each vial with high-purity Argon. Causality note: Argon is denser than Nitrogen and forms a superior protective blanket over the liquid interface, effectively excluding O₂.

-

Sealing: Seal with PTFE-lined caps to prevent solvent vapor degradation of the septum, wrap with Parafilm, and store at -20°C. Shelf life under these conditions exceeds 12 months.

SOP 2: Reaction Setup in Aqueous Media (Biocatalytic/Enzymatic)

-

Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer. Adjust the pH strictly to 7.2 using KOH/HCl.

-

Substrate Addition: Add 4,4-dimethoxybutanal dropwise to the aqueous buffer immediately prior to enzyme addition. Do not let the substrate sit in aqueous media for prolonged periods without the catalyst, as background hydrolysis will slowly occur even at neutral pH.

-

Monitoring: Monitor the reaction via GC-FID or HPLC. Keep the reactor temperature below 30°C to suppress thermal degradation pathways.

References

-

Li, P., et al. "A Convenient Preparation of 4,4-Dimethoxybutanal by Ozonolysis of 1,5-Cyclooctadiene." The Journal of Organic Chemistry, vol. 63, no. 9, 1998, pp. 3151-3152. URL: [Link]

- European Patent Office. "Enzymatic synthesis of statins and intermediates thereof." EP2465936A1, 2012.

Technical Support Center: Best Practices for the Extraction and Isolation of 4,4-Dimethoxybutanal

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the successful extraction and isolation of 4,4-dimethoxybutanal. We will address common challenges, provide detailed troubleshooting steps, and present validated protocols to ensure high yield and purity. The core of this guide is built on understanding the unique chemical nature of the target molecule, specifically the interplay between its aldehyde and acetal functional groups.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when handling 4,4-dimethoxybutanal.

Q1: What are the key chemical properties of 4,4-dimethoxybutanal I should be aware of before starting an extraction?

A1: Understanding the bifunctional nature of 4,4-dimethoxybutanal is critical. It possesses two key functional groups: a reactive aldehyde and an acid-sensitive dimethyl acetal.[1]

-

Aldehyde Group: This group is susceptible to oxidation, especially when exposed to air, which can convert it to the corresponding carboxylic acid.[2][3] It can also participate in side reactions like aldol condensations under strongly acidic or basic conditions.[4][5]

-

Dimethyl Acetal Group: This group acts as a protecting group for a second aldehyde functionality. It is stable under neutral and basic conditions but is highly prone to hydrolysis back to the aldehyde in the presence of acid, particularly aqueous acid.[1][6][7]

-

Polarity: With a calculated LogP of approximately -0.1 to 0.58, 4,4-dimethoxybutanal is a moderately polar compound.[8][9] This dictates that it will have some solubility in water but will preferentially partition into moderately polar organic solvents.

Q2: Which solvents are generally recommended for the liquid-liquid extraction of 4,4-dimethoxybutanal from an aqueous solution?

A2: The ideal solvent must be immiscible with water and have a good partition coefficient for your target compound.[10] Based on the polarity of 4,4-dimethoxybutanal, the following solvents are recommended:

-

Dichloromethane (DCM): Offers excellent solvating power for a wide range of organic compounds and is denser than water, simplifying separation.[11][12] However, it is a chlorinated solvent, which carries environmental considerations.[13]

-

Ethyl Acetate (EtOAc): A moderately polar solvent that is effective for extracting many organic compounds.[11] It is considered a "greener" alternative to DCM but has slight miscibility with water, which can sometimes lead to emulsion formation.[13]

-

Methyl tert-butyl ether (MTBE): A good alternative to diethyl ether as it is much less prone to forming explosive peroxides and has a higher boiling point.[13]

Hexane and other non-polar aliphatic hydrocarbons are generally not recommended as primary extraction solvents due to the polarity of the aldehyde and acetal moieties, which would result in a poor partition coefficient.[14]

Q3: Why is pH control so critical during the workup and extraction process?

A3: pH control is arguably the most critical factor for a successful extraction. The dimethyl acetal group is readily hydrolyzed under acidic conditions to yield 4-hydroxybutyraldehyde (which exists in equilibrium with its cyclic hemiacetal form).[1][15] Even trace amounts of acid catalyst from a previous reaction step can initiate this degradation during an aqueous workup. Therefore, it is imperative to perform the extraction under neutral or slightly basic conditions (pH 7-8) to ensure the stability of the acetal.[7]

Q4: My yield is significantly lower than expected. What are the most common reasons for product loss?

A4: Low yields can typically be attributed to one of three main issues:

-

Chemical Degradation: As discussed in Q3, acidic conditions can cause hydrolysis of the acetal. This is the most common cause of unexpected product loss.[1]

-

Incomplete Extraction: If an inappropriate solvent is used or an insufficient volume or number of extractions are performed, a significant amount of the product may remain in the aqueous layer. Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.[13]

-

Oxidation: If the reaction mixture or isolated product is exposed to air for extended periods, the aldehyde can be oxidized to 4,4-dimethoxybutanoic acid, reducing the yield of the desired product.[16]

Q5: Can I purify 4,4-dimethoxybutanal by distillation?

A5: Yes, purification by vacuum distillation is a viable method for obtaining high-purity 4,4-dimethoxybutanal, particularly for removing non-volatile impurities.[17] Given its functionality, it is advisable to perform the distillation under reduced pressure to lower the required temperature and minimize the risk of thermal degradation or side reactions.

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving specific problems encountered during the extraction and isolation workflow.

Issue 1: An unexpected, more polar spot appears on my TLC plate (or a new peak in GC-MS) after aqueous workup.

-

Possible Cause: This is a classic symptom of acetal hydrolysis.[1] The presence of acid during the workup has likely converted your product into 4-hydroxybutyraldehyde. This degradation product is more polar due to the presence of a free hydroxyl group, causing it to have a lower Rf on a TLC plate.

-

Troubleshooting & Solution:

-

pH Verification: Before extraction, carefully check the pH of the aqueous layer. If it is acidic (< pH 7), neutralize it by slowly adding a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution until the pH is between 7 and 8.[16]

-

Mild Quenching: Ensure the reaction is quenched with a neutral or basic solution. Avoid quenching with acidic solutions like ammonium chloride (NH₄Cl) if the acetal needs to be preserved.[12]

-

Buffer Wash: Incorporate a wash with a saturated NaHCO₃ solution into your extraction protocol after the initial separation to ensure any residual acid is neutralized.

-

Issue 2: The final, isolated product turns viscous or solidifies upon storage.

-

Possible Cause: This may indicate polymerization or aldol condensation of the aldehyde.[5][18] Aldehydes, particularly those with α-hydrogens, can undergo self-condensation, which can be catalyzed by trace acidic or basic impurities left over from the workup.

-

Troubleshooting & Solution:

-

Ensure Neutrality: The final product must be free of any acidic or basic residues. If purification was done via chromatography, ensure all solvent modifiers (like triethylamine or acetic acid) are thoroughly removed.

-

Proper Storage: Store the purified 4,4-dimethoxybutanal at low temperatures (e.g., < 4 °C) under an inert atmosphere (nitrogen or argon) to minimize degradation.[2]

-

Purity Check: Impurities can sometimes catalyze degradation. Ensure the product is of high purity before long-term storage.

-

Issue 3: A persistent emulsion forms during liquid-liquid extraction.

-

Possible Cause: Emulsions are common when using solvents with partial water miscibility (like ethyl acetate) or when the aqueous layer has a high concentration of salts or other compounds that act as surfactants.[13] Vigorous shaking is a primary cause.

-

Troubleshooting & Solution:

-

Break the Emulsion: Add a small amount of brine (saturated aqueous NaCl solution). This increases the ionic strength of the aqueous phase, which helps to force the separation of the organic and aqueous layers.

-

Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help break the emulsion.

-

Prevention: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for partitioning. This is often sufficient for extraction and minimizes emulsion formation.

-

Issue 4: How can I separate 4,4-dimethoxybutanal from a non-polar organic impurity with a similar boiling point?

-

Possible Cause: The impurity co-distills with the product, and standard chromatography is proving ineffective.

-

Troubleshooting & Solution:

-

Reactive Extraction: Utilize the unique reactivity of the aldehyde group by performing a bisulfite extraction.[19][20] Aldehydes react with aqueous sodium bisulfite to form a water-soluble salt (a bisulfite adduct).[21]

-

Procedure: Dissolve the crude mixture in a suitable water-immiscible solvent (e.g., MTBE). Extract this organic solution with a saturated aqueous solution of sodium bisulfite. The 4,4-dimethoxybutanal will be pulled into the aqueous layer as its adduct, while the non-polar impurity remains in the organic layer.

-

Regeneration: Separate the aqueous layer containing the adduct. To regenerate the aldehyde, add a base (e.g., NaHCO₃ or dilute NaOH) to the aqueous layer, which reverses the reaction.[19][20]

-

Final Extraction: Once the aldehyde is regenerated, it will precipitate or form an oily layer. Extract it back into a fresh portion of organic solvent (e.g., MTBE or DCM), then wash, dry, and concentrate to yield the purified product.

-

Section 3: Data & Visualization

Table 1: Comparison of Recommended Solvents for LLE

| Solvent | Relative Polarity | Boiling Point (°C) | Density (g/mL) | Water Solubility ( g/100g ) | Pros | Cons |

| Dichloromethane (DCM) | 0.309 | 39.6 | 1.326 | ~1.3 | High solvating power, denser than water (easy separation), low boiling point (easy removal).[11][22] | Chlorinated solvent (environmental/health concerns), can form emulsions.[13] |

| Ethyl Acetate (EtOAc) | 0.228 | 77.1 | 0.901 | ~8.7 | "Greener" alternative to DCM, effective for moderately polar compounds.[13] | Partially miscible with water (can lead to emulsions and product loss in aqueous layer), less dense than water.[13][14] |

| Methyl tert-butyl ether (MTBE) | 0.124 | 55.2 | 0.740 | ~4.8 | Low peroxide formation risk compared to diethyl ether, good solvent for LLE.[13] | Less dense than water, potential environmental concerns (groundwater contaminant). |

| Diethyl Ether (Et₂O) | 0.117 | 34.4 | 0.714 | ~7.5 | Excellent extraction solvent, very low boiling point (easy to remove).[22] | Highly flammable, readily forms explosive peroxides upon storage.[13] |

Diagrams and Workflows

A clear, logical workflow is essential for reproducible results. The following diagrams, rendered using DOT language, outline the key processes.

Diagram 1: Standard Liquid-Liquid Extraction Workflow This diagram illustrates the fundamental steps for isolating crude 4,4-dimethoxybutanal from a reaction mixture.

Caption: Standard Liquid-Liquid Extraction (LLE) workflow.

Diagram 2: Troubleshooting Logic for Product Instability This decision tree helps diagnose the root cause of product degradation during or after isolation.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. magritek.com [magritek.com]

- 5. chemlab.truman.edu [chemlab.truman.edu]

- 6. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dimethyl Acetals [organic-chemistry.org]

- 8. 4,4-Dimethoxybutanal | CAS#:56681-97-1 | Chemsrc [chemsrc.com]

- 9. 4,4-Dimethoxybutanal | C6H12O3 | CID 10887946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. biotage.com [biotage.com]

- 15. organicchemistrytutor.com [organicchemistrytutor.com]

- 16. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 17. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Efficient Aldehyde and Ketone Removal | JoVE Journal [jove.com]

- 21. scite.ai [scite.ai]

- 22. ce.sysu.edu.cn [ce.sysu.edu.cn]

A Comparative Guide to 4,4-Dimethoxybutanal and 4,4-Diethoxybutanal in Organic Synthesis

As a Senior Application Scientist, I frequently guide drug development teams through the nuanced selection of bifunctional building blocks. When designing synthetic routes that require a protected succinaldehyde equivalent—such as in the Fischer indole synthesis or the construction of complex pyrroles—the choice between 4,4-dimethoxybutanal and 4,4-diethoxybutanal is a critical decision point.

While they may appear functionally interchangeable on paper, their distinct reactivity profiles dictate reaction kinetics, byproduct toxicity, and overall process stability. This guide objectively compares their performance, grounded in mechanistic causality and supported by self-validating experimental data.

Mechanistic Causality: The Steric and Electronic Interplay

Both 4,4-dimethoxybutanal and 4,4-diethoxybutanal feature a reactive aldehyde at one terminus and a protected aldehyde (acetal) at the other. The fundamental difference lies in the behavior of the methoxy (-OCH₃) versus ethoxy (-OCH₂CH₃) protecting groups during acid-catalyzed deprotection.

The rate-determining step in is the unimolecular cleavage of the protonated acetal to yield a planar, sp²-hybridized oxocarbenium ion[1]. The ethoxy group possesses a larger steric radius than the methoxy group. During the rehybridization from sp³ to sp² in the transition state, this added steric bulk slightly impedes the optimal orbital overlap required for the departure of the alcohol leaving group[2]. Furthermore, the smaller methanol byproduct generated by the methoxy variant is more easily solvated by water than ethanol, lowering the transition state energy[2].

Consequently, much like the well-documented reactivity differences in, the methoxy acetal hydrolyzes significantly faster than its diethoxy counterpart[3].

Acid-catalyzed acetal hydrolysis mechanism highlighting the oxocarbenium intermediate.

Quantitative Performance Comparison

When selecting between these two reagents, scientists must weigh the need for rapid deprotection against the requirement for long-term storage stability. The table below summarizes the key operational differences based on their structural chemistry[3].

| Parameter | 4,4-Dimethoxybutanal | 4,4-Diethoxybutanal |

| Acetal Moiety | Dimethyl acetal (-OCH₃) | Diethyl acetal (-OCH₂CH₃) |

| Hydrolysis Rate (Acidic) | Fast | Moderate to Slow |

| Steric Hindrance | Low | Moderate |

| Shelf-Life / Stability | Moderate (Prone to premature hydrolysis) | High (Robust under extended storage) |

| Cleavage Byproduct | Methanol (Higher toxicity, higher volatility) | Ethanol (Lower toxicity, lower volatility) |

| Ideal Application | Rapid deprotection sequences, low-temp reactions | Complex multi-step syntheses requiring robust protection |

Self-Validating Protocol: Competitive Kinetic Assay

To empirically validate the reactivity differences without introducing batch-to-batch variability, we employ a competitive hydrolysis assay monitored by in situ NMR. By subjecting an equimolar mixture of both compounds to a standardized acidic environment, we create a self-validating system: any fluctuations in temperature or acid concentration apply equally to both substrates, ensuring the resulting kinetic ratio is absolute.

Step-by-Step Methodology

Step 1: Substrate Equilibration

-

Action: Dissolve 0.05 mmol of 4,4-dimethoxybutanal and 0.05 mmol of 4,4-diethoxybutanal in 0.5 mL of deuterated tetrahydrofuran (THF-d₈) and 0.1 mL of D₂O in a standard NMR tube.

-

Causality: THF-d₈ ensures complete, homogenous solubility of both organic substrates, while D₂O provides the necessary heavy water for hydrolysis and acts as a deuterium lock for the NMR spectrometer.

Step 2: Baseline Acquisition

-

Action: Acquire a baseline ¹H-NMR spectrum at 25°C prior to acidification.

-

Causality: This establishes the initial integration ratio of the distinct acetal methine protons (typically appearing between 4.3 and 4.6 ppm) before the reaction initiates, serving as the t=0 reference point.

Step 3: Acidification and Kinetic Monitoring

-

Action: Inject 10 µL of a 0.1 M solution of p-toluenesulfonic acid (p-TsOH) in D₂O into the NMR tube. Immediately insert the tube into the spectrometer and acquire spectra every 2 minutes for 1 hour.

-

Causality: p-TsOH is chosen as a strong, non-nucleophilic organic acid. It provides a controlled proton source to drive the without participating in competing side reactions[2]. Continuous monitoring captures the exponential decay of the starting materials in real-time.

Step 4: Data Analysis and Rate Calculation

-

Action: Calculate the observed pseudo-first-order rate constants ( kobs ) by plotting the natural log ( ln ) of the normalized integration values against time.

-

Causality: The slope of the linear regression directly yields the rate constant. The steeper slope of the 4,4-dimethoxybutanal plot quantitatively proves its superior reactivity compared to the ethoxy variant.

Self-validating experimental workflow for competitive acetal hydrolysis kinetics.

Conclusion

The selection between 4,4-dimethoxybutanal and 4,4-diethoxybutanal should be dictated by the specific demands of your synthetic pathway. If your protocol requires rapid, low-temperature unmasking of the aldehyde, the dimethoxy variant is superior. Conversely, if your intermediate must survive multiple downstream transformations or prolonged storage, the steric shielding provided by the diethoxy variant offers indispensable stability.

References

-

Hydrolysis of acetaldehyde diethyl acetal and ethyl vinyl ether: secondary kinetic isotope effects in water and aqueous dioxane and the stability of the ethoxyethyl cation - Journal of the American Chemical Society.[Link]

-

Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry.[Link]

Sources

Comparative Guide: GC-MS Method Validation for Quantifying 4,4-Dimethoxybutanal Impurities

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Regulatory Framework: ICH Q2(R2) Guidelines

Executive Summary

The rigorous control of reactive intermediates and impurities is a cornerstone of pharmaceutical quality assurance. 4,4-dimethoxybutanal (also known as 4,4-dimethoxybutyraldehyde) is a critical aliphatic acetal/aldehyde intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including statins (e.g., rosuvastatin) and various alkaloid scaffolds[1][2].

Because 4,4-dimethoxybutanal lacks a conjugated π -electron system, it exhibits negligible ultraviolet (UV) absorbance. This intrinsic structural feature renders standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) highly ineffective without labor-intensive pre-column derivatization. This guide provides an in-depth, causality-driven comparison of analytical modalities, establishing Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) as the gold standard for quantifying 4,4-dimethoxybutanal. Furthermore, we outline a self-validating experimental protocol compliant with the latest ICH Q2(R2) guidelines[3].

Mechanistic Rationale: Why HS-GC-MS?

When selecting an analytical procedure for volatile aliphatic impurities, the method must be tailored to the physicochemical properties of the analyte.

-

Volatility vs. Chromophore Absence: 4,4-dimethoxybutanal is highly volatile but invisible to standard UV detectors (210–254 nm). While HPLC-UV requires derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH) to introduce a chromophore, this adds sample preparation steps that can introduce variability and artifact formation[4]. GC-MS exploits the molecule's natural volatility, allowing for direct analysis.

-

Matrix Isolation via Headspace (HS): Injecting complex API matrices directly into a GC system leads to rapid column degradation and inlet contamination. By utilizing static headspace extraction, only the volatile components partition into the gas phase. The non-volatile API matrix remains in the sample vial, ensuring a self-cleaning, robust system over hundreds of injections[5].

-

Specificity via Mass Spectrometry (MS): While Gas Chromatography-Flame Ionization Detection (GC-FID) offers good sensitivity for carbon-containing compounds, it lacks structural specificity. MS operating in Selected Ion Monitoring (SIM) mode provides absolute structural confirmation by isolating specific mass-to-charge ( m/z ) fragments (e.g., the dominant m/z 75 fragment corresponding to the [CH(OCH3)2]+ oxonium ion), eliminating false positives from co-eluting matrix peaks[6].

Comparative Performance Analysis